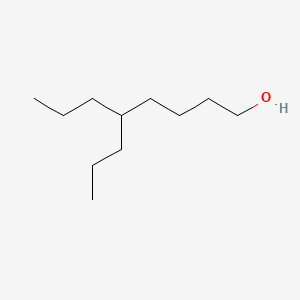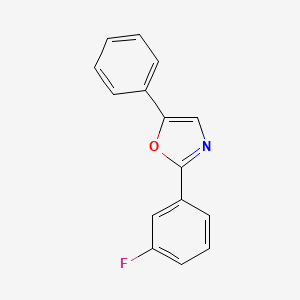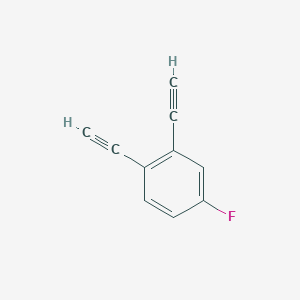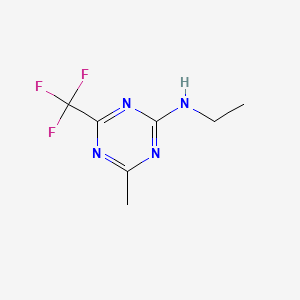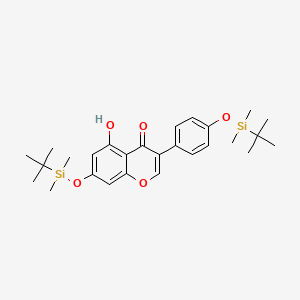
O,O-Di(tert-butyldimethylsilyl) Genistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Di(tert-butyldimethylsilyl) Genistein: is a chemical compound with the molecular formula C₂₇H₃₈O₅Si₂ and a molecular weight of 498.77. It is an intermediate in the synthesis of Genistein 7-β-D-Glucuronide, a metabolite of Genistein. This compound is primarily used in scientific research and is not intended for human treatment, drug development, or other commercial uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Di(tert-butyldimethylsilyl) Genistein involves the protection of the hydroxyl groups of Genistein using tert-butyldimethylsilyl (TBDMS) groups. This protection is typically achieved through the reaction of Genistein with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl ether.
Industrial Production Methods: This method includes the use of phosphoramidite chemistry combined with TBDMS protection of the ribose 2′-hydroxyl group .
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Di(tert-butyldimethylsilyl) Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the TBDMS protecting groups.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of Genistein, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O,O-Di(tert-butyldimethylsilyl) Genistein has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, such as Genistein 7-β-D-Glucuronide.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving Genistein and its metabolites.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Genistein derivatives.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O,O-Di(tert-butyldimethylsilyl) Genistein involves its role as an intermediate in the synthesis of Genistein derivatives. The TBDMS groups protect the hydroxyl groups of Genistein, allowing for selective reactions at other sites on the molecule. This protection is crucial for the synthesis of specific derivatives, such as Genistein 7-β-D-Glucuronide.
Vergleich Mit ähnlichen Verbindungen
Genistein: The parent compound of O,O-Di(tert-butyldimethylsilyl) Genistein, known for its biological activity and use in various research applications.
Genistein 7-β-D-Glucuronide: A metabolite of Genistein, synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of Genistein derivatives. The TBDMS protection allows for selective reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C27H38O5Si2 |
|---|---|
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H38O5Si2/c1-26(2,3)33(7,8)31-19-13-11-18(12-14-19)21-17-30-23-16-20(15-22(28)24(23)25(21)29)32-34(9,10)27(4,5)6/h11-17,28H,1-10H3 |
InChI-Schlüssel |
VUTTWIFYFKOVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
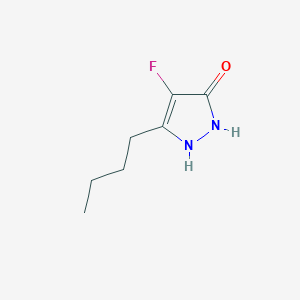
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
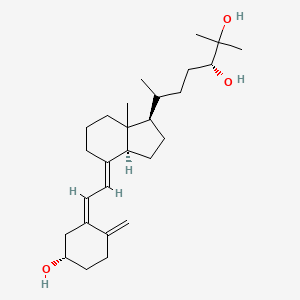
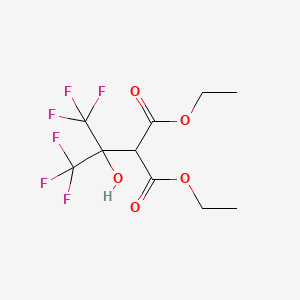
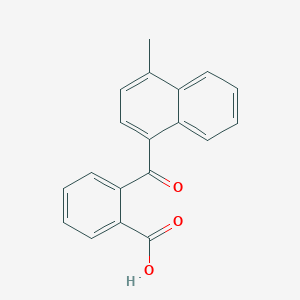
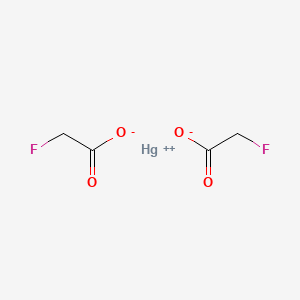
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
